molecular formula C9H18S B13289234 (4,4-Dimethylcyclohexyl)methanethiol

(4,4-Dimethylcyclohexyl)methanethiol

Cat. No.: B13289234
M. Wt: 158.31 g/mol
InChI Key: MQVGMFGZWAPMAA-UHFFFAOYSA-N
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Description

(4,4-Dimethylcyclohexyl)methanethiol is an organic compound with the molecular formula C₉H₁₈S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. Thiols are known for their strong, often unpleasant odors, and they play significant roles in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcyclohexyl)methanethiol typically involves the reaction of 4,4-dimethylcyclohexylmethanol with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcyclohexyl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions often require basic conditions and a suitable leaving group.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).

    Reduction: Thiols (R-SH).

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

(4,4-Dimethylcyclohexyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Thiols play a role in the structure and function of proteins and enzymes.

    Medicine: Research into thiol-containing compounds has implications for drug development, particularly in targeting oxidative stress and redox biology.

    Industry: Thiols are used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of (4,4-Dimethylcyclohexyl)methanethiol involves its thiol group, which can participate in various chemical reactions. The sulfur atom in the thiol group can form bonds with other atoms, facilitating the formation of new compounds. In biological systems, thiols can interact with proteins and enzymes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol (CH₃SH): A simple thiol with a single carbon atom.

    Ethanethiol (C₂H₅SH): A thiol with two carbon atoms.

    2-Mercaptoethanol (HOCH₂CH₂SH): A thiol with a hydroxyl group.

Uniqueness

(4,4-Dimethylcyclohexyl)methanethiol is unique due to its cyclohexyl ring structure with two methyl groups, which can influence its reactivity and interactions compared to simpler thiols. This structural complexity can make it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

(4,4-dimethylcyclohexyl)methanethiol

InChI

InChI=1S/C9H18S/c1-9(2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3

InChI Key

MQVGMFGZWAPMAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CS)C

Origin of Product

United States

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